Methylprednisolone acetate-d6

Description

Structure

3D Structure

Properties

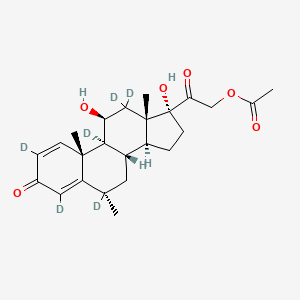

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D |

InChI Key |

PLBHSZGDDKCEHR-CUDOFGGBSA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])O)[2H])([2H])C)C |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Methylprednisolone acetate-d6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methylprednisolone acetate-d6, a deuterated analog of the synthetic glucocorticoid, Methylprednisolone acetate. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Methylprednisolone acetate, a corticosteroid hormone.[1] In this compound, six hydrogen atoms have been replaced with deuterium atoms.[2] This isotopic labeling makes it an invaluable tool in analytical research, particularly in studies involving mass spectrometry.

The parent compound, Methylprednisolone acetate, is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory and immunosuppressive effects.[3][4] It functions by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound and its parent compound is presented below for easy comparison.

| Property | This compound | Methylprednisolone acetate |

| Molecular Formula | C₂₄H₂₆D₆O₆[2] | C₂₄H₃₂O₆[5] |

| Molecular Weight | 422.55 g/mol [2] | 416.51 g/mol [5] |

| Isotopic Purity (atom % D) | >98%[2] | N/A |

| Appearance | White solid[2] | White or almost white, crystalline powder |

| CAS Number (Unlabeled) | 53-36-1[2] | 53-36-1[5] |

Primary Use in Research: An Internal Standard

The primary application of this compound in research is as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4]

The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Distinct Mass-to-Charge Ratio (m/z): It is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

-

Improved Accuracy and Precision: It effectively compensates for variations in sample processing and instrument response, leading to more reliable and reproducible quantification.

A typical experimental workflow for the quantification of an analyte using an internal standard is depicted below.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative experimental protocol for the quantification of methylprednisolone in biological samples using this compound as an internal standard, compiled from various LC-MS/MS methods.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 100 µL of the biological sample (e.g., rat plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific amount of this compound solution (in a solvent like methanol or acetonitrile) to each sample to achieve a final concentration within the calibration range.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.[]

-

Extraction: Perform liquid-liquid extraction by adding an immiscible organic solvent, such as dichloromethane.[]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Typical Conditions |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Methylprednisolone: Precursor ion > Product ion(s) (e.g., 375.2 > 161.1, 375.2 > 337.2) Methylprednisolone-d6: Precursor ion > Product ion(s) (e.g., 381.2 > 161.1, 381.2 > 343.2) |

Signaling Pathway of the Parent Compound

The therapeutic effects of the parent compound, methylprednisolone acetate, are mediated through the glucocorticoid receptor signaling pathway. Understanding this pathway is crucial for researchers in drug development and related fields.

This diagram illustrates the binding of methylprednisolone acetate to the glucocorticoid receptor in the cytoplasm, leading to its activation, translocation to the nucleus, and subsequent modulation of gene transcription. This results in the desired anti-inflammatory and immunosuppressive cellular responses.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. veeprho.com [veeprho.com]

- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Methylprednisolone Acetate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isotopic labeling, and characterization of Methylprednisolone acetate-d6. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the use of isotopically labeled compounds for research and clinical applications.

Introduction

Methylprednisolone acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (a stable isotope of hydrogen), is a critical tool in drug discovery and development.[] Deuterium-labeled compounds, like this compound, are invaluable for a variety of applications, including:

-

Pharmacokinetic (PK) studies: To differentiate the administered drug from its endogenous counterparts and to accurately quantify its absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic profiling: To trace the metabolic fate of the drug and identify its metabolites.

-

Internal standards: In bioanalytical assays (e.g., LC-MS/MS) for the precise quantification of the unlabeled drug in biological matrices.[3]

This document outlines a putative synthetic pathway for this compound, along with detailed experimental protocols for its synthesis and characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available corticosteroid precursor, such as hydrocortisone. The introduction of deuterium atoms is strategically planned at the 6-methyl and the 21-acetate positions. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This step involves the introduction of a methylene group at the C6 position of hydrocortisone.

-

Materials: Hydrocortisone, paraformaldehyde, dimethylamine hydrochloride, methanol.

-

Procedure:

-

Suspend hydrocortisone in methanol.

-

Add paraformaldehyde and dimethylamine hydrochloride to the suspension.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 6-methylenehydrocortisone.

-

This step involves the reduction of the exocyclic methylene group and the introduction of a dideuterated methyl group at the 6α-position, along with deuteration at another exchangeable position.

-

Materials: 6-Methylenehydrocortisone, Palladium on Carbon (10% Pd/C), Deuterium gas (D₂), Ethyl acetate.

-

Procedure:

-

Dissolve 6-methylenehydrocortisone in ethyl acetate.

-

Add 10% Pd/C catalyst to the solution.

-

Purge the reaction vessel with nitrogen, followed by deuterium gas.

-

Stir the reaction mixture under a deuterium atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude Methylprednisolone-d3.

-

The final step is the esterification of the 21-hydroxyl group using deuterated acetic anhydride.

-

Materials: Methylprednisolone-d3, Acetic anhydride-d6, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Methylprednisolone-d3 in a mixture of pyridine and DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Acetic anhydride-d6 to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Procedure: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yield and Isotopic Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Isotopic Purity (%) |

| 1. Methylene Reaction | 6-Methylenehydrocortisone | 10.5 | 9.8 | 93.3 | N/A |

| 2. Reductive Deuteration | Methylprednisolone-d3 | 9.9 | 8.9 | 89.9 | >98 (for d3) |

| 3. Acetylation & Purification | This compound | 9.8 | 8.1 | 82.7 | >98 (for d6) |

Table 2: Characterization Data for this compound

| Analysis Method | Parameter | Observed Value |

| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z 423.2 |

| Key Fragments | m/z 363.2, 345.2, 303.2 | |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Signals corresponding to the steroid backbone, with absence of signals for the 6-methyl and acetate methyl protons. |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) ppm | Signals corresponding to the steroid backbone, with characteristic shifts for the deuterated methyl carbons. |

| Purity (HPLC) | Purity | >99% |

Experimental Protocols for Characterization

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 500 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the 6α-methyl group and the acetate methyl group will confirm successful deuteration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Observe the characteristic triplet or multiplet signals for the deuterated carbon atoms due to C-D coupling.

-

Mechanism of Action: Glucocorticoid Receptor Signaling

Methylprednisolone acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[4][5][6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[5][6] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes.[6]

Furthermore, a key anti-inflammatory mechanism of glucocorticoids involves the transrepression of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[7][8] The activated GR can physically interact with NF-κB, preventing it from binding to its target DNA sequences and thereby inhibiting the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[7][8][9]

Caption: Glucocorticoid receptor signaling pathway of Methylprednisolone acetate.

References

- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]

- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Methylprednisolone Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Methylprednisolone acetate-d6. Given the limited availability of data specific to the deuterated variant, this document also includes relevant information on the non-deuterated form, Methylprednisolone acetate, to provide a thorough understanding for research and drug development applications.

Chemical Properties

This compound is the deuterium-labeled version of Methylprednisolone acetate, a synthetic glucocorticoid. The incorporation of deuterium atoms provides a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic studies.

General Properties

| Property | Value | Source |

| Chemical Name | 6α-Methylprednisolone-21-Acetate-D6 (major) | [1] |

| Synonyms | (6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6-21-Acetate; Medrone-D6-21-Acetate; Medrol-D6-21-Acetate; Medrate-D6-21-Acetate | [1] |

| Appearance | White solid | [1] |

| Purity | 99.2% by HPLC; >98% atom D | [1] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for 6alpha-Methylprednisolone-D6-21-Acetate.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆D₆O₆ | [1] |

| Molecular Weight | 422.55 g/mol | [1][2] |

| IUPAC Name | [2-(2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | [2] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 422.25754921 Da | [2] |

| Monoisotopic Mass | 422.25754921 Da | [2] |

| Topological Polar Surface Area | 101 Ų | [2] |

| Heavy Atom Count | 30 | [2] |

Stability Profile

A safety data sheet for a Methylprednisolone Acetate Suspension indicates that it is stable under normal conditions of use and should be kept away from strong oxidizers.[3] The intact vials should be stored at controlled room temperature.[4]

Studies have shown that the stability of Methylprednisolone acetate can be influenced by various factors, including pH, temperature, light, and the presence of other chemical agents.[4] For instance, one study investigated the stability of Methylprednisolone acetate in combination with ropivacaine hydrochloride in polypropylene syringes for epidural administration.[4] Another study highlighted that Prednisolone acetate, a related compound, demonstrated superior stability compared to Prednisolone in various semi-solid topical preparations.[5][6] The most effective stability for Prednisolone acetate was observed in lipophilic bases and a hydroxypropylcellulose hydrogel.[5][6]

A recent study in 2024 demonstrated that high-pressure homogenization at 2000 PSI significantly improves the suspension stability and bioavailability of Methylprednisolone acetate.[7] This process reduces particle size, leading to decreased gravitational settling and increased Brownian motion.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a cornerstone technique for assessing the purity and stability of Methylprednisolone acetate and its deuterated analog. The following protocol is a generalized method based on published literature for the analysis of Methylprednisolone acetate, which can be adapted for the d6-variant.[8][9][10][11]

Objective: To determine the purity of this compound and quantify its degradation products in stability studies.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[12]

-

This compound reference standard

Chromatographic Conditions (Example): [10]

-

Mobile Phase: A mixture of water, glacial acetic acid, and acetonitrile (e.g., in a 63:2:35 volume ratio).[10]

-

Flow Rate: 1.0 - 2.0 mL/min[10]

-

Detection Wavelength: 254 nm[10]

-

Injection Volume: 20 µL[10]

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase.

-

For stability samples, dissolve or dilute the sample in the mobile phase to a suitable concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solutions.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify impurities and degradation products by comparing their peak areas to the main peak area (area percent method) or by using reference standards for known impurities.

Signaling Pathway and Experimental Workflows

Methylprednisolone, the active form of Methylprednisolone acetate, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a typical experimental workflow for stability testing.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Stability Testing

Caption: Experimental Workflow for Stability Testing.

Conclusion

This compound is a critical tool for researchers in drug development and related fields. While specific experimental data for the deuterated form is limited, the extensive knowledge base for Methylprednisolone acetate provides a strong foundation for its handling, analysis, and application. The stability of this compound is comparable to its non-deuterated counterpart and can be effectively monitored using standard analytical techniques such as HPLC. Understanding its mechanism of action through the glucocorticoid receptor pathway is essential for interpreting experimental results and designing new therapeutic strategies.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. publications.ashp.org [publications.ashp.org]

- 5. Monographie - Methylprednisolone acetate - Stabilis 4.0 [stabilis.org]

- 6. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsart.com [ijsart.com]

- 10. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Methylprednisolone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Unseen Hand: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realms of pharmacology and drug development, the pursuit of precision and accuracy is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of this endeavor, offering unparalleled sensitivity and selectivity. However, the inherent variability of biological matrices and the complexities of sample preparation present formidable challenges to achieving reliable and reproducible data. This technical guide delves into the core mechanism of action of deuterated internal standards, elucidating how these unassuming molecules serve as a powerful tool to ensure the integrity and validity of quantitative bioanalytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS).[1] A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the endogenous analyte and the added internal standard, while their chemical and physical properties remain nearly identical.[2][3][4]

By introducing a known and constant amount of the deuterated internal standard to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical workflow, it acts as a "chaperone" for the analyte.[2] Any loss of analyte during sample extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency within the mass spectrometer will, in theory, affect both the analyte and the deuterated internal standard to the same extent.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[1]

Mitigating Analytical Variability: The Mechanism in Action

The primary function of a deuterated internal standard is to compensate for various sources of error that can arise during the analytical process. This mechanism can be broken down into three key areas:

-

Sample Preparation and Extraction: Biological samples are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis. Sample preparation techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to clean up the sample and isolate the analyte.[3] During these multi-step processes, it is almost inevitable that some of the analyte will be lost. Because the deuterated internal standard has virtually identical physicochemical properties to the analyte, it will exhibit the same extraction recovery.[4] Any losses will therefore be mirrored in the internal standard, and the ratio of their concentrations will remain unchanged.

-

Chromatographic Co-elution and Matrix Effects: When the sample extract is introduced into the LC system, the analyte and internal standard ideally co-elute, meaning they travel through the chromatographic column and reach the mass spectrometer at the same time.[1] This is crucial for compensating for "matrix effects," a phenomenon where co-eluting matrix components suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[7][8] Since both the analyte and the deuterated internal standard are in the same microenvironment at the same time, they experience the same degree of ion suppression or enhancement, and the ratio of their signals remains a reliable measure.[1]

-

Instrumental Variability: Mass spectrometers can experience fluctuations in performance over time, leading to variations in signal intensity.[5] By using the ratio of the analyte to the internal standard, these instrumental drifts are effectively normalized, leading to improved precision and accuracy of the measurement.[9]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over structural analogs (non-isotopically labeled compounds with similar but not identical structures) is well-documented. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of precision, accuracy, and mitigation of matrix effects.

Table 1: Comparison of Assay Precision for the Quantification of Venetoclax in Human Plasma

| QC Level | Intra-day Precision (%RSD) with Deuterated IS | Intra-day Accuracy (%) with Deuterated IS | Inter-day Precision (%RSD) with Deuterated IS | Inter-day Accuracy (%) with Deuterated IS |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

| Data adapted from a validation study of a bioanalytical method for Venetoclax.[3] |

Table 2: Impact of Internal Standard Type on Matrix Effect Compensation

| Analyte | Internal Standard Type | Mean Matrix Factor | Standard Deviation of Matrix Factor | Coefficient of Variation (%CV) of IS-Normalized Matrix Factor |

| Drug X | Deuterated (d4) | 0.92 | 0.05 | 5.4 |

| Drug X | Structural Analog | 1.15 | 0.25 | 21.7 |

| Drug Y | Deuterated (d6) | 0.88 | 0.04 | 4.5 |

| Drug Y | Structural Analog | 0.75 | 0.18 | 24.0 |

Experimental Protocols

To provide a practical understanding of the application of deuterated internal standards, detailed methodologies for key experiments are provided below.

Protocol for Protein Precipitation

Protein precipitation is a common and straightforward method for removing the majority of proteins from plasma or serum samples.[3]

Objective: To prepare a biological sample for LC-MS analysis by removing proteins that can interfere with the analysis and damage the chromatographic column.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitation solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a microcentrifuge tube, aliquot a precise volume of the biological sample (e.g., 100 µL).

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to the sample.

-

Vortexing: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.

-

Protein Precipitation: Add 3 to 4 volumes of the cold precipitation solvent (e.g., 300-400 µL of acetonitrile) to the sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Protocol for Evaluation of Matrix Effects

This experiment is crucial to assess how well the deuterated internal standard compensates for ion suppression or enhancement caused by the biological matrix.[8]

Objective: To quantify the matrix effect and determine the effectiveness of the deuterated internal standard in correcting for it.

Materials:

-

Blank biological matrix from at least six different sources

-

Analyte and deuterated internal standard stock solutions

-

Reconstitution solvent (typically the initial mobile phase of the LC method)

-

LC-MS/MS system

Procedure:

-

Prepare three sets of samples:

-

Set 1 (Neat Solution): Spike the analyte and the deuterated internal standard into the reconstitution solvent at low and high concentrations.

-

Set 2 (Post-extraction Spike): Extract the blank biological matrix from each of the six sources using the chosen sample preparation method (e.g., protein precipitation). Then, spike the analyte and the deuterated internal standard into the extracted matrix at the same low and high concentrations as in Set 1.

-

Set 3 (Pre-extraction Spike): Spike the analyte and the deuterated internal standard into the blank biological matrix from each of the six sources before the extraction process.

-

-

Analyze the samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor:

-

Matrix Factor (MF) = (Peak Area of Analyte in Post-extraction Spike) / (Peak Area of Analyte in Neat Solution)

-

IS-Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Post-extraction Spike) / (Peak Area Ratio of Analyte/IS in Neat Solution)

-

-

Calculate the Coefficient of Variation (CV) of the IS-normalized matrix factor across the six different matrix lots. A CV of ≤15% is generally considered acceptable.[8]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key workflows and logical relationships.

Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

Caption: The logical basis for accurate quantification using a deuterated internal standard.

Caption: The impact of the deuterium isotope effect on accurate quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their mechanism of action, rooted in the principles of isotope dilution, provides a robust defense against the myriad sources of variability inherent in the analysis of complex biological samples. By mimicking the behavior of the analyte throughout the entire analytical process, they enable the acquisition of highly accurate and precise data that is essential for making critical decisions in drug development and clinical research. While potential challenges such as the deuterium isotope effect exist, a thorough understanding of their mechanism and proper validation of analytical methods can ensure their effective implementation, solidifying their status as the gold standard for internal standards in quantitative mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. waters.com [waters.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

A Technical Guide to the Pharmacokinetic Profile of Methylprednisolone Acetate and its Deuterated Analog, Methylprednisolone Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the pharmacokinetic profile of methylprednisolone acetate, a widely used synthetic glucocorticoid. Due to a lack of direct comparative studies on its deuterated analog, methylprednisolone acetate-d6, this document further presents a hypothesized pharmacokinetic profile for the deuterated compound based on established principles of the kinetic isotope effect. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Methylprednisolone acetate exerts its potent anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors and modulating gene expression.[1][2] Its clinical efficacy is significantly influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The introduction of deuterium at specific positions in the molecule, creating this compound, is anticipated to alter its metabolic fate, potentially leading to a modified pharmacokinetic profile. This guide summarizes the known quantitative data for the non-labeled drug, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.

Pharmacokinetic Profile of Methylprednisolone Acetate

Methylprednisolone acetate is a prodrug that is hydrolyzed to its active form, methylprednisolone.[2] Its pharmacokinetic parameters can vary depending on the route of administration. After intramuscular or intra-articular injection, it is slowly absorbed, providing a prolonged duration of action.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for methylprednisolone (the active moiety) following administration of methylprednisolone acetate. It is important to note that these values can exhibit significant interindividual variability.[3]

Table 1: Pharmacokinetic Parameters of Methylprednisolone (after administration of Methylprednisolone Acetate)

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (Oral) | ~89.9% | Human | Oral | [4] |

| Time to Peak Concentration (Tmax) | ~2.5 hours | Human | Intravitreal | [4] |

| Volume of Distribution (Vd) | 1.38 L/kg | Human | Not Specified | [4] |

| Protein Binding | ~77% (linear) | Human | Intravenous | [5] |

| Elimination Half-life (t½) | 1.7 hours (transfer from joint to plasma) | Horse | Intra-articular | [6] |

| 19.2 hours (elimination from plasma) | Horse | Intra-articular | [6] | |

| Clearance (CL) | 337 mL/h/kg | Human | Intravenous | [5] |

Hypothesized Pharmacokinetic Profile of this compound

The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[8][9]

Methylprednisolone undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4, to produce metabolites like 6β-hydroxy-20α-hydroxymethylprednisolone and 20-carboxymethylprednisolone.[10][11] If the deuteration in this compound is at a site of metabolic attack by these enzymes, a slower rate of metabolism can be anticipated.

Table 2: Hypothesized Comparison of Pharmacokinetic Parameters

| Parameter | Methylprednisolone Acetate | This compound (Hypothesized) | Rationale (Kinetic Isotope Effect) |

| Metabolism | Metabolized by CYP enzymes (e.g., CYP3A4).[10][11] | Slower rate of metabolism. | Slower enzymatic cleavage of C-D bonds compared to C-H bonds.[8] |

| Half-life (t½) | See Table 1. | Potentially longer. | Reduced metabolic clearance would lead to a longer residence time in the body. |

| Clearance (CL) | See Table 1. | Potentially lower. | Slower metabolism would result in a lower rate of drug elimination. |

| Area Under the Curve (AUC) | See Table 1. | Potentially higher. | A lower clearance would lead to a greater overall drug exposure. |

| Bioavailability | Dependent on the route of administration. | May be increased if first-pass metabolism is significant. | Reduced first-pass metabolism could lead to a higher proportion of the drug reaching systemic circulation. |

It is crucial to emphasize that these are hypothesized differences. The actual impact of deuteration would depend on the specific location of the deuterium atoms and the rate-limiting steps in the metabolic pathways of methylprednisolone acetate.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of corticosteroids like methylprednisolone acetate.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

-

Animal Model: Male Wistar rats (250-300g) are commonly used.[12]

-

Drug Administration: Methylprednisolone acetate is administered via the desired route (e.g., intravenous, intramuscular, or intra-articular). For intravenous administration, the drug is typically dissolved in a suitable vehicle like saline. For intramuscular or intra-articular administration, a suspension is used.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of methylprednisolone and its metabolites are determined using a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (like methylprednisolone-d2) is typically used for quantification.[7]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, Vd, and CL.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard solution (e.g., methylprednisolone-d2).

-

Add a protein precipitating agent like acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for methylprednisolone, a transition of m/z 375.2 -> 161.1 might be used.

-

Visualizations

Glucocorticoid Signaling Pathway

Caption: Glucocorticoid signaling pathway of methylprednisolone.

Experimental Workflow for a Comparative Pharmacokinetic Study

Caption: Workflow for a comparative pharmacokinetic study.

Conceptual Diagram of the Kinetic Isotope Effect on Metabolism

Caption: Impact of deuteration on metabolic rate.

Conclusion

The pharmacokinetic profile of methylprednisolone acetate is well-characterized, providing a solid foundation for its clinical use. While direct comparative data for this compound is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at metabolically active sites could lead to a decreased rate of metabolism, resulting in a longer half-life, reduced clearance, and increased overall drug exposure. Further in vivo studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to explore its potential therapeutic advantages. This guide provides the necessary theoretical framework and experimental design considerations for such future investigations.

References

- 1. Methylprednisolone therapy induces differential metabolic trajectories in severe COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults | Semantic Scholar [semanticscholar.org]

- 6. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 7. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Reduced Methylprednisolone Clearance Causing Prolonged Pharmacodynamics in a Healthy Subject Was Not Associated With CYP3A5*3 Allele or a Change in Diet Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate of Methylprednisolone Acetate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific in vivo metabolic fate of Methylprednisolone acetate-d6. Deuterated compounds like this compound are most commonly utilized as internal standards in bioanalytical assays for the quantification of their non-deuterated counterparts. This guide, therefore, summarizes the established metabolic pathways of non-deuterated Methylprednisolone Acetate (MPA) and Methylprednisolone (MP). It further provides a theoretical framework on how deuteration might influence this metabolism, a concept critical for its application in pharmacokinetic and metabolic studies.

Introduction to Methylprednisolone Acetate and the Role of Deuteration

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is an ester prodrug that is hydrolyzed in vivo to its active form, methylprednisolone (MP).[1][2] Understanding the metabolic fate of MPA is crucial for optimizing its therapeutic use and minimizing adverse effects.

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalysis. The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the parent drug but has a higher mass. This property allows it to be distinguished from the non-deuterated drug by mass spectrometry, making it an ideal internal standard to correct for variability during sample processing and analysis. While the primary purpose of deuteration in this context is analytical, the presence of deuterium can, in some cases, influence the rate of metabolism through the kinetic isotope effect.

Metabolic Pathways of Methylprednisolone Acetate

The in vivo metabolism of Methylprednisolone acetate is a two-step process initiated by the hydrolysis of the acetate ester, followed by the extensive metabolism of the active methylprednisolone molecule, primarily in the liver.

Hydrolysis to Methylprednisolone

Methylprednisolone acetate is hydrolyzed to its active form, methylprednisolone, by plasma cholinesterases.[1] This conversion is a prerequisite for its pharmacological activity.

Hepatic Metabolism of Methylprednisolone

Methylprednisolone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3] This metabolic process involves a series of oxidation and reduction reactions, leading to the formation of various metabolites that are subsequently excreted, mainly in the urine.[4]

The major metabolic pathway is the 6β-hydroxylation of methylprednisolone.[3] Other significant metabolic transformations include the reduction of the 20-keto group. The primary metabolites of methylprednisolone are considered to be inactive.[3]

A study identified 13 metabolites of MPA in human urine, including nine previously reported and four newly proposed structures.[5] The major metabolites identified in various studies include:

-

20α-hydroxymethylprednisolone[3]

-

20β-hydroxymethylprednisolone[3]

-

6β-hydroxy-20α-hydroxymethylprednisolone[4]

-

20-carboxymethylprednisolone[4]

The metabolic pattern of MPA appears to be consistent regardless of the route of administration (intramuscular vs. intra-articular).[5]

Quantitative Data on Methylprednisolone Pharmacokinetics

While specific quantitative data for this compound is not available, the following tables summarize key pharmacokinetic parameters for non-deuterated methylprednisolone from various studies. These values provide a baseline for understanding the disposition of the drug in the body.

Table 1: Pharmacokinetic Parameters of Methylprednisolone in Healthy Adults

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Oral | 82% to 89% | [3] |

| Time to Peak Plasma Concentration (Tmax) | Oral | 1.5 to 2.3 hours | [3] |

| Elimination Half-Life | Intravenous | 1.8 to 5.2 hours | [3] |

| Volume of Distribution (Vd) | Intravenous | ~1.4 L/kg | [3] |

| Plasma Protein Binding | - | ~77% | [3] |

Table 2: Urinary Metabolites of Methylprednisolone Acetate

| Metabolite | Method of Identification | Reference |

| 13 identified metabolites (M1-M13) | LC-ESI-MS/MS | [5] |

| 20α-hydroxymethylprednisolone | - | [3] |

| 20β-hydroxymethylprednisolone | - | [3] |

| 6β-hydroxy-20α-hydroxymethylprednisolone | - | [4] |

| 20-carboxymethylprednisolone | - | [4] |

Experimental Protocols for Metabolite Analysis

The following is a generalized experimental protocol for the analysis of methylprednisolone and its metabolites in biological matrices, based on methodologies described in the cited literature. This protocol would serve as a foundation for any investigation into the metabolism of this compound.

Sample Preparation (Urine)

-

Enzymatic Hydrolysis: To analyze both free and conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.

-

Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is extracted with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable mobile phase for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) system is commonly used for separation.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.

-

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection and quantification.

-

Ionization Mode: Positive ion mode is generally used for the analysis of methylprednisolone and its metabolites.

-

Detection Modes:

-

Precursor Ion Scanning (PIS): This mode can be used to specifically detect metabolites that share a common fragment ion with the parent drug.[5]

-

Neutral Loss (NL) Scanning: This mode is useful for identifying metabolites that lose a specific neutral fragment upon collision-induced dissociation.[5]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred method, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (such as this compound).

-

-

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Methylprednisolone

Caption: Hydrolysis and subsequent hepatic metabolism of Methylprednisolone Acetate.

Experimental Workflow for Metabolite Analysis

Caption: A typical workflow for the analysis of methylprednisolone metabolites.

The Kinetic Isotope Effect and its Potential Impact on this compound Metabolism

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is most pronounced when the C-H bond is broken in the rate-determining step of a reaction.

Since the metabolism of methylprednisolone by CYP3A4 involves hydroxylation (a C-H bond-breaking process), deuteration at the sites of metabolism could potentially slow down the metabolic rate of this compound compared to its non-deuterated counterpart.

Potential consequences of the KIE on this compound metabolism:

-

Slower Metabolic Clearance: A reduced rate of metabolism would lead to a lower clearance of the drug from the body.

-

Increased Half-Life: Consequently, the elimination half-life of this compound may be longer than that of the non-deuterated form.

-

Increased Exposure (AUC): A slower clearance would result in a higher overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).

-

Metabolic Switching: If metabolism at a specific deuterated site is significantly slowed, the drug may be metabolized to a greater extent through alternative pathways that do not involve breaking a C-D bond.

It is important to emphasize that these are theoretical considerations. The magnitude of the KIE depends on the specific position of the deuterium atoms and the exact mechanism of the metabolic reaction. Without experimental data, the precise impact of deuteration on the in vivo metabolic fate of this compound remains speculative.

Conclusion

While a comprehensive understanding of the in vivo metabolic fate of this compound is currently limited by the lack of specific research, the well-established metabolic pathways of the non-deuterated form provide a strong foundation for any future investigations. Methylprednisolone acetate is a prodrug that is hydrolyzed to the active methylprednisolone, which is then extensively metabolized in the liver, primarily by CYP3A4, to a number of inactive metabolites that are excreted in the urine. The use of this compound as an internal standard is a testament to its chemical similarity to the parent drug. However, researchers should be aware of the potential for the kinetic isotope effect to alter its metabolic profile, a factor that could be either a confounding variable or a tool for further metabolic investigation. Further studies are warranted to experimentally determine the pharmacokinetic and metabolic profile of this compound.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available Methylprednisolone Acetate-d6: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available sources, purity, and analytical methodologies for Methylprednisolone acetate-d6. This deuterated analog of Methylprednisolone acetate is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in mass spectrometry-based bioanalysis.

Commercial Sources and Purity

This compound is available from a select number of specialized chemical suppliers. The purity of these standards is paramount for accurate and reproducible experimental results. Below is a summary of commercially available sources and their reported purity levels. It is important to note that while some suppliers provide detailed Certificates of Analysis publicly, others may require a purchase or formal inquiry to access this documentation.

| Supplier | Product Name | Catalog Number | Stated Chemical Purity | Stated Isotopic Purity |

| ESS Chem Co. | 6α-Methylprednisolone-21-Acetate-D6 (major) | ESS0101 | 99.2% by HPLC[1][2] | >98% atom D[2] |

| MedchemExpress | This compound | HY-13681S | Not publicly available | Not publicly available |

| Acanthus Research | 6a-Methylprednisolone-D6-21-Acetate | ACA-160819-0012 | Not publicly available | Not publicly available |

| Alsachim (Shimadzu) | Methylprednisolone-d3 21-acetate | S-5555 | Guaranteed >98% | Guaranteed >98% |

Note: The purity data for MedchemExpress and Acanthus Research were not publicly available at the time of this guide's compilation. Researchers are advised to contact the suppliers directly for the most current Certificate of Analysis.

Analytical Characterization and Experimental Protocols

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, purity, and isotopic enrichment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the chemical purity of this compound. A typical analysis involves separating the deuterated compound from any non-deuterated counterparts, synthetic intermediates, or degradation products.

Example Experimental Protocol (based on available data[1]):

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (e.g., ~245 nm).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and determining the isotopic purity of this compound.

-

¹H-NMR (Proton NMR): Used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. A shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms confirms the isotopic labeling. The isotopic distribution can also be analyzed to determine the percentage of different deuterated species (e.g., d5, d6).

Plausible Synthetic Pathway

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be inferred from general knowledge of steroid chemistry and deuteration techniques. A common strategy involves the late-stage introduction of deuterium to minimize synthetic steps and maximize isotopic incorporation.

One potential pathway involves the selective oxidation of Methylprednisolone to introduce a double bond, followed by catalytic deuteration.

This proposed pathway is a simplified representation. The actual synthesis would require careful selection of reagents and reaction conditions to ensure high yield and purity, as well as purification steps such as column chromatography and recrystallization to isolate the final product.

Conclusion

For researchers requiring high-purity this compound, several commercial vendors are available. It is crucial to obtain a comprehensive Certificate of Analysis from the chosen supplier to verify the chemical and isotopic purity. The analytical methods outlined in this guide, including HPLC for chemical purity and NMR and MS for structural confirmation and isotopic enrichment, represent the standard for quality control of such stable isotope-labeled standards. Understanding the potential synthetic routes can also provide insight into potential impurities that may be present.

References

Technical Guide: Certificate of Analysis for Methylprednisolone Acetate-d6 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Methylprednisolone acetate-d6 reference standard. It is intended to support researchers, scientists, and drug development professionals in the accurate quantification and utilization of this internal standard in various analytical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound reference standard, as determined by a series of analytical tests.

Table 1: General Properties

| Property | Value | Source |

| Chemical Name | 6α-Methylprednisolone-D6 (major) | [1] |

| Lot Number | GR-4-265 | [1] |

| CAS Number | 83-43-2 (unlabeled) | [1] |

| Molecular Formula | C₂₂H₂₄D₆O₅ | [1] |

| Molecular Weight | 380.51 g/mol | [1] |

| Appearance | White Solid | [1][2] |

| Storage | 0-8°C in a dry place away from direct sunlight | [1] |

Table 2: Purity and Composition

| Test | Result | Method | Source |

| Purity | 99.1% (average of two sample preparations) | HPLC | [1][2] |

| Deuterium Incorporation | >98% atom D | Not Specified | [1][2] |

Table 3: Mass Spectrometry Data

| Ion | m/z | Method | Source |

| [M-H₂O+H]⁺ | 363.3 | MS-ESI (+) | [1] |

| [M+H]⁺ | 381.3 | MS-ESI (+) | [1] |

| [M+Na]⁺ | 403.3 | MS-ESI (+) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of corticosteroid reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the determination of the purity of the this compound reference standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.[3]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of corticosteroids.[3]

-

Mobile Phase:

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the analyte and any impurities. The specific gradient profile should be optimized for the specific column and system.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[3]

-

Column Temperature: The column should be maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[3]

-

Injection Volume: 5-10 µL.[3]

-

Detection: UV detection at a wavelength appropriate for methylprednisolone acetate (e.g., 254 nm).

-

Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used for the quantitative and qualitative analysis of corticosteroids.[3]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[3]

-

Sample Preparation: The reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is directly infused into the mass spectrometer.

-

Mass Spectrometer Settings:

-

Scan Mode: Full scan mode to detect all ions within a specified mass range.

-

Capillary Voltage: Optimized for maximum signal intensity.

-

Cone Voltage: Optimized to minimize in-source fragmentation.

-

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected protonated molecule [M+H]⁺ and other relevant adducts, such as [M+Na]⁺.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the this compound reference standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[1]

-

Sample Preparation: The reference standard is dissolved in a deuterated solvent, such as DMSO-d6.[1]

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H-NMR spectrum are compared with the expected structure of this compound to confirm its identity. The spectrum should conform to the established structure.[1]

Visualizations

The following diagrams illustrate the mechanism of action of methylprednisolone and a typical analytical workflow.

Caption: Mechanism of action of Methylprednisolone acetate.

Caption: Workflow for corticosteroid analysis using an internal standard.

References

Technical Guide: Storage and Handling of Methylprednisolone Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling procedures for Methylprednisolone acetate-d6, a deuterated synthetic glucocorticoid. Adherence to these guidelines is critical to ensure the compound's stability, purity, and the safety of laboratory personnel.

Introduction to this compound

Methylprednisolone acetate is a potent anti-inflammatory and immunosuppressive agent. Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes, leading to a reduction in inflammatory responses. The deuterated form, this compound, is often used in research and development as an internal standard for pharmacokinetic studies or to investigate the kinetic isotope effect on the drug's metabolism and efficacy. Due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, deuterated compounds may exhibit altered metabolic stability.

Storage Guidelines

Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended based on information for the non-deuterated compound and general best practices for deuterated substances.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Controlled room temperature: 20°C to 25°C (68°F to 77°F)[1][2]. For long-term storage, refrigeration (2°C to 8°C) or freezing is advisable for deuterated compounds to minimize degradation[3]. | Prevents thermal degradation. Low temperatures are generally recommended for long-term stability of deuterated compounds. |

| Light | Protect from light by storing in amber vials or other light-resistant containers[3]. | The compound is sensitive to light, which can catalyze degradation[3]. |

| Moisture | Store in a dry, well-ventilated place in tightly sealed containers. Consider storage under an inert atmosphere (e.g., argon or nitrogen)[3]. | Moisture can lead to hydrolysis and may facilitate the back-exchange of deuterium, reducing isotopic enrichment[3]. |

| Container | Use original, tightly closed containers. | Prevents contamination and exposure to environmental factors. |

Chemical Stability and Degradation

Table 2: Summary of Potential Degradation under Stress Conditions

| Stress Condition | Potential Degradation Products |

| Acid Hydrolysis | Epimerization, side-chain cleavage products[4]. Prednisolone acetate shows significant degradation under acidic conditions[5]. |

| Base Hydrolysis | Isomerization, rearrangement products[4]. |

| Oxidation | Oxidation of the dihydroxyacetone side chain[4]. |

| Thermal | Dehydration and other related substances[4]. |

| Photodegradation | Significant degradation can occur upon exposure to light[5]. |

Due to the kinetic isotope effect, this compound is expected to be more resistant to metabolic degradation at the sites of deuteration compared to its non-deuterated counterpart[3]. However, the overall stability is also dependent on the entire molecular structure and storage conditions.

Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and ensure the well-being of researchers.

Table 3: Personal Protective Equipment (PPE) and Handling Precautions

| Precaution | Guideline |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. |

| Eye Protection | Wear safety glasses with side shields or goggles. |

| Hand Protection | Wear chemically resistant, impervious gloves. |

| Skin and Body Protection | Wear a laboratory coat or other protective clothing. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Spill and Disposal Procedures

In the event of a spill, personnel should wear appropriate PPE. The spilled material should be carefully swept up or absorbed with an inert material and placed in a sealed container for disposal. All waste materials must be disposed of in accordance with federal, state, and local regulations.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This assay determines the binding affinity of a test compound to the glucocorticoid receptor.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human GR, and a radiolabeled ligand (e.g., [3H]-Dexamethasone). Prepare serial dilutions of this compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, recombinant human GR, and the radiolabeled ligand.

-

Add the diluted this compound or a reference compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate to reach equilibrium (e.g., 18 hours at 4°C).

-

Transfer the contents to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

-

Data Analysis:

-

Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

-

In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Secretion)

This assay measures the ability of a compound to inhibit the secretion of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW264.7) in 96-well plates.

-

Treatment:

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include appropriate vehicle controls.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

References

- 1. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Maze: A Technical Guide to Using Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their ability to mimic the physicochemical properties of the analyte of interest provides a robust method for correcting variability during sample preparation and analysis, leading to enhanced accuracy and precision. This technical guide offers an in-depth exploration of the regulatory landscape, key validation parameters, and experimental best practices for the successful implementation of deuterated standards in regulated bioanalytical studies.

The Regulatory Framework: A Harmonized Approach

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation to ensure the reliability and integrity of data submitted for drug approval.[1][2] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation and study sample analysis, which has been adopted by major regulatory agencies.[1][3][4]

While not explicitly mandating the use of deuterated internal standards, these guidelines strongly advocate for the use of a SIL-IS whenever possible due to their superior performance in mitigating matrix effects and improving data quality.[2][4][5][6] The primary goal is to ensure that the chosen internal standard can accurately correct for variability in the analytical procedure.[7]

Core Principles for Validation of Deuterated Standards

A successful bioanalytical method validation using a deuterated internal standard hinges on a series of experiments designed to demonstrate the method's reliability. The following tables summarize the key validation parameters and their typical acceptance criteria as outlined in regulatory guidance.

Table 1: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure the method can differentiate the analyte and the deuterated internal standard (D-IS) from endogenous matrix components and other potential interferences. | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% of the D-IS response.[4] |

| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and D-IS. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤ 15%.[1][2] |

| Crosstalk | To assess interference between the analyte and the D-IS mass spectrometric signals. | In blank samples spiked only with D-IS, the analyte signal should be ≤ 20% of the LLOQ. In samples with analyte at the Upper Limit of Quantification (ULOQ) without D-IS, the D-IS signal should be ≤ 5% of its response. |

| Recovery | To ensure the extraction efficiency of the analyte and D-IS is consistent and reproducible. | While no strict criteria are set, recovery should be consistent across the calibration range. The CV of the recovery across QC levels should ideally be ≤ 15%.[1] |

| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response. | At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |